methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms
Mechanism of Action
Target of Action
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate, also known as methyl 2-ethyltriazole-4-carboxylate, is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are believed to be the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . These targets play crucial roles in the regulation of cellular stress responses and programmed cell death, respectively .
Mode of Action
The compound interacts with its targets by inhibiting ER stress and apoptosis . This interaction results in a reduction in the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, the compound has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . By inhibiting these pathways, the compound can potentially reduce inflammation and stress in neuronal cells . The downstream effects of these actions include the potential for neuroprotection and anti-inflammatory effects .
Result of Action
The result of the compound’s action is a promising neuroprotective and anti-inflammatory effect . Specifically, the compound has been shown to reduce the expression of stress and apoptosis markers in neuronal cells, and inhibit the production of inflammatory mediators in microglia cells . These effects suggest that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Biochemical Analysis
Biochemical Properties
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in uric acid production, making it a potential therapeutic agent for conditions like gout. Additionally, this compound interacts with various proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been found to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to xanthine oxidase results in the inhibition of the enzyme’s activity, thereby reducing uric acid production . Additionally, this compound can modulate the activity of transcription factors, leading to altered gene expression profiles that contribute to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of xanthine oxidase activity and persistent anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and other metabolic enzymes, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the production and utilization of key metabolites, influencing overall cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to be efficiently transported across cell membranes and distributed to various tissues, including the liver and kidneys . This distribution pattern is crucial for its therapeutic effects, as it ensures that the compound reaches its target sites of action.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby modulating its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and is carried out under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles with different functional groups.
Scientific Research Applications
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-1,2,4-triazole-3-carboxylate
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- Ethyl 4-phenyl-1H-1,2,3-triazole-5-carboxylate
Uniqueness
Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-ethyltriazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-9-7-4-5(8-9)6(10)11-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFWJYSLIWHFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593106 | |
Record name | Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215868-68-1 | |
Record name | 2-Ethyl-2H-[1,2,3]triazole-4-carboxylic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215868-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-ethyl-2H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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